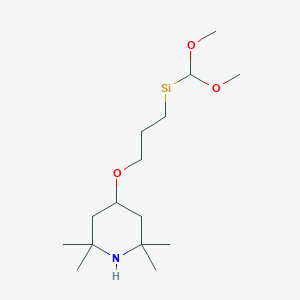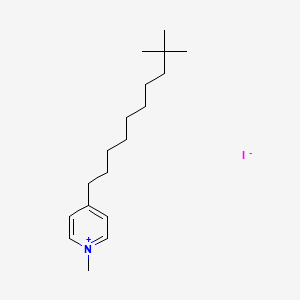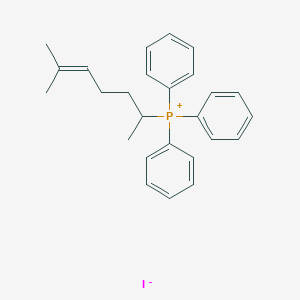
(6-Methylhept-5-en-2-yl)(triphenyl)phosphanium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Methylhept-5-en-2-yl)(triphenyl)phosphanium iodide is a chemical compound with the molecular formula C26H30IP. It is known for its unique structure, which includes a triphenylphosphonium group attached to a 6-methylhept-5-en-2-yl chain. This compound is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylhept-5-en-2-yl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with 6-methylhept-5-en-2-yl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Triphenylphosphine+6-Methylhept-5-en-2-yl iodide→(6-Methylhept-5-en-2-yl)(triphenyl)phosphanium iodide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and controlled reaction environments is crucial for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Methylhept-5-en-2-yl)(triphenyl)phosphanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, or thiolates can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphonium salts.
Applications De Recherche Scientifique
(6-Methylhept-5-en-2-yl)(triphenyl)phosphanium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of (6-Methylhept-5-en-2-yl)(triphenyl)phosphanium iodide involves its interaction with molecular targets and pathways. The triphenylphosphonium group is known to facilitate the compound’s entry into cells, where it can interact with specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A related compound with similar chemical properties but without the 6-methylhept-5-en-2-yl group.
Triphenylphosphonium chloride: Similar structure but with a chloride ion instead of iodide.
Triphenylphosphonium bromide: Similar structure but with a bromide ion instead of iodide.
Uniqueness
(6-Methylhept-5-en-2-yl)(triphenyl)phosphanium iodide is unique due to the presence of the 6-methylhept-5-en-2-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
110207-82-4 |
|---|---|
Formule moléculaire |
C26H30IP |
Poids moléculaire |
500.4 g/mol |
Nom IUPAC |
6-methylhept-5-en-2-yl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C26H30P.HI/c1-22(2)14-13-15-23(3)27(24-16-7-4-8-17-24,25-18-9-5-10-19-25)26-20-11-6-12-21-26;/h4-12,14,16-21,23H,13,15H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
ZGGFRIBTVQXDTC-UHFFFAOYSA-M |
SMILES canonique |
CC(CCC=C(C)C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


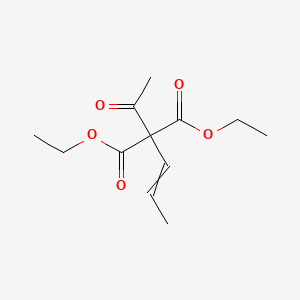


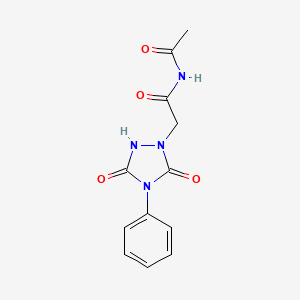
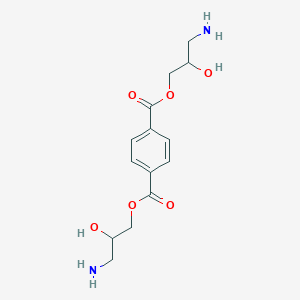
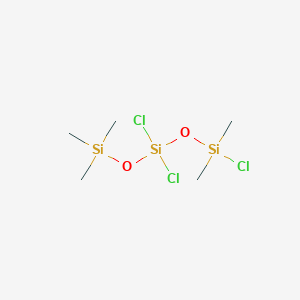

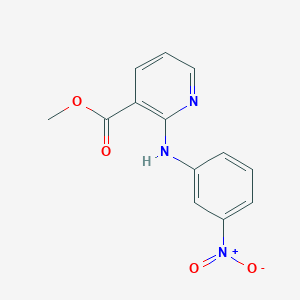
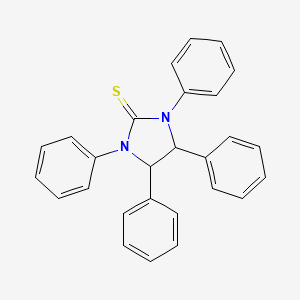
![2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14308802.png)
![1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane](/img/structure/B14308805.png)
![1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene](/img/structure/B14308806.png)
